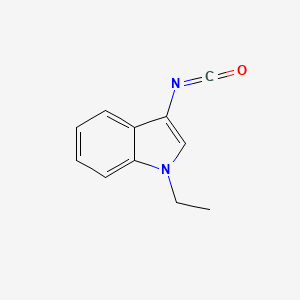

1-ethyl-3-isocyanato-1H-indole

Description

General Significance of the Indole (B1671886) Scaffold in Chemical and Biological Sciences

The indole nucleus, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. bohrium.comirjmets.comjchr.org Its prevalence in nature is a testament to its evolutionary importance, forming the core of numerous natural and synthetic compounds with significant biological activities. bohrium.comijptjournal.com

The indole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. jchr.orgmdpi.com This is largely due to its ability to mimic protein structures and participate in various biological interactions. jchr.org Many drugs on the market contain the indole ring, highlighting its therapeutic relevance. bohrium.com

Key Biological Roles of Indole Derivatives:

Neurotransmitters and Hormones: The indole structure is central to the neurotransmitter serotonin, which regulates mood and sleep, and the hormone melatonin. irjmets.comwikipedia.org

Amino Acids: Tryptophan, an essential amino acid for humans, is an indole derivative. bohrium.comcreative-proteomics.com

Plant Hormones: Indole-3-acetic acid (IAA) is a primary plant hormone that governs growth and development. creative-proteomics.com

Pharmaceuticals: A vast array of drugs, including the anti-inflammatory indomethacin (B1671933) and the beta-blocker pindolol, are based on the indole scaffold. wikipedia.org Indole derivatives have been developed for a multitude of therapeutic areas, including cancer, infectious diseases, inflammation, and neurological disorders. mdpi.comnumberanalytics.comnih.gov

The versatility of the indole ring, with its electron-rich nature, allows for selective chemical modifications, making it a valuable precursor in organic synthesis. irjmets.com

Overview of Isocyanate Functionalities in Synthetic Chemistry and Medicinal Applications

The isocyanate group, with the formula R−N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.orgwikidoc.org This reactivity makes isocyanates valuable building blocks in the synthesis of a wide range of compounds. doxuchem.com They are electrophilic in nature and readily react with various nucleophiles, including alcohols, amines, and water. wikipedia.orgyoutube.com

Key Reactions and Applications of Isocyanates:

Polyurethane Production: The reaction of diisocyanates with polyols is the foundation for the production of polyurethanes, a versatile class of polymers used in foams, coatings, adhesives, and elastomers. wikipedia.orgwikidoc.orgdoxuchem.com

Urea (B33335) and Carbamate (B1207046) Formation: Isocyanates react with amines to form ureas and with alcohols to form carbamates. wikipedia.orgnih.govnih.gov These linkages are present in many biologically active molecules and pharmaceuticals. nih.govacs.org

Drug Discovery: The reactivity of the isocyanate group has been harnessed in medicinal chemistry for creating libraries of compounds for drug screening and for attaching chemical tags to small molecules to study their biological targets. nih.govnih.gov Isocyanates are also intermediates in the synthesis of primary amines through reactions like the Curtius rearrangement. wikipedia.orgnih.gov

The most common industrial method for producing isocyanates involves the reaction of amines with phosgene (B1210022). wikipedia.orgwikipedia.org However, due to the hazardous nature of phosgene, alternative laboratory-scale methods have been developed. wikipedia.org

Research Context and Unique Reactivity of Indole-Substituted Isocyanates

The combination of an indole ring and an isocyanate group within the same molecule, as seen in 1-ethyl-3-isocyanato-1H-indole, creates a compound with unique reactivity. The electron-rich indole nucleus can influence the reactivity of the attached isocyanate group, and conversely, the electrophilic isocyanate can direct reactions towards specific positions on the indole ring.

Research into indole-substituted isocyanates often focuses on their use as intermediates in the synthesis of more complex heterocyclic structures. The introduction of an amide group at the C3 position of an indole, for instance, can be achieved through reactions with isocyanates. rsc.org These reactions can be catalyzed by various transition metals or Lewis acids to achieve chemo- and regioselectivity. rsc.orgcardiff.ac.ukacs.org

The functionalization of the indole nitrogen (N1) with isocyanates to form urea derivatives is another well-studied area, with applications in the synthesis of bioactive molecules. rsc.orgcardiff.ac.ukresearchgate.net The specific substitution pattern on the indole ring, such as the ethyl group at the N1 position in this compound, can fine-tune the reactivity and properties of the molecule.

Historical Perspectives on the Development of Indole and Isocyanate Chemistry

The histories of indole and isocyanate chemistry are intertwined with major advancements in organic chemistry and the chemical industry.

Indole Chemistry:

The story of indole chemistry begins in the mid-19th century with the study of the dye indigo. wikipedia.orgcreative-proteomics.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed its chemical structure in 1869. wikipedia.org A major breakthrough came in 1883 with Emil Fischer's development of the Fischer indole synthesis, a versatile method for creating substituted indoles that is still widely used today. irjmets.comwikipedia.org In the 1930s, interest in indole chemistry surged with the discovery of its presence in important alkaloids like tryptophan. wikipedia.org

Isocyanate Chemistry:

The development of isocyanate chemistry is closely linked to the Curtius rearrangement, discovered by Theodor Curtius in the 1890s, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.gov The industrial production and application of isocyanates, particularly diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), grew significantly with the rise of polyurethane chemistry. wikipedia.orgpur-chemicals.ro The reactivity of isocyanates has made them a staple in organic synthesis for creating a variety of nitrogen-containing compounds. nih.gov

The convergence of these two fields has led to the development of valuable synthetic methodologies and the creation of novel molecules with potential applications in materials science and medicine.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-3-isocyanatoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODZVVNTPLQEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 Isocyanato 1h Indole

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is the basis for the formation of a wide range of derivatives. The general mechanism involves the addition of a hydrogen-bearing nucleophile (Nu-H) across the C=N double bond of the isocyanate.

The reaction of isocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of substituted ureas. researchgate.netresearchgate.net Similarly, the reaction with alcohols yields urethanes (carbamates). These nucleophilic addition reactions are typically rapid and often proceed without the need for a catalyst. researchgate.net

In the case of 1-ethyl-3-isocyanato-1H-indole, treatment with various primary or secondary amines leads to the corresponding 1-(1-ethyl-1H-indol-3-yl)-3-substituted urea (B33335) derivatives. The reaction with alcohols provides N-(1-ethyl-1H-indol-3-yl)carbamates.

Reaction with Amines (Urea Formation): this compound + R¹R²NH → 1-ethyl-1H-indol-3-yl-N(R¹,R²)urea

Reaction with Alcohols (Urethane Formation): this compound + R-OH → 1-ethyl-1H-indol-3-yl N-R-urethane

The table below summarizes representative examples of such transformations, highlighting the versatility of this reaction.

| Nucleophile | Product Class | Typical Conditions | Reference |

| Primary Amines (e.g., Aniline) | Diaryl Ureas | Organic Solvent, Room Temp | asianpubs.org |

| Secondary Amines (e.g., Diethylamine) | Trisubstituted Ureas | Organic Solvent, Room Temp | cardiff.ac.uk |

| Alcohols (e.g., Ethanol) | Urethanes (Carbamates) | Optional catalyst (e.g., DBTDL) | researchgate.net |

| Phenols | Urethanes (Carbamates) | Base catalyst may be required | researchgate.net |

If the nucleophile that attacks the isocyanate group is part of a substituent already attached to the indole (B1671886) core, an intramolecular cyclization can occur. This process is a powerful strategy for constructing fused heterocyclic systems. The initial nucleophilic addition forms an intermediate which then undergoes a subsequent ring-closing reaction. For example, a 2-alkenylaniline can undergo an oxidation-cyclization sequence to form indole derivatives. mdpi.com While a direct example starting from this compound with a tethered nucleophile is not detailed, the principle remains a key synthetic strategy. mdpi.comrsc.org The reaction is initiated by the attack of a suitably positioned nucleophilic group (e.g., -OH, -NH2, -SH) onto the isocyanate carbon, leading to the formation of a new ring fused to the indole structure.

Cyclization Reactions Involving the Isocyanate Moiety and Indole Core

The indole ring itself, being electron-rich, can act as an intramolecular nucleophile, attacking the isocyanate group or a derivative thereof. These reactions lead to the formation of polycyclic indole derivatives.

Intramolecular Friedel-Crafts reactions are a cornerstone for the synthesis of polycyclic compounds. masterorganicchemistry.com In the context of this compound, a Friedel-Crafts type cyclization can be envisioned where the electron-rich C4 or C2 position of the indole ring attacks the electrophilic isocyanate carbon. nih.gov

This intramolecular electrophilic aromatic substitution is typically promoted by a Lewis acid. cardiff.ac.ukrsc.orgresearchgate.net The Lewis acid coordinates to the oxygen or nitrogen atom of the isocyanate group, significantly increasing its electrophilicity and facilitating the ring-closing attack by the indole nucleus. The choice of Lewis acid (e.g., AlCl₃, BCl₃, BF₃·Et₂O) can influence the regioselectivity and efficiency of the cyclization. cardiff.ac.ukrsc.org Boron trichloride (B1173362) (BCl₃), for instance, is noted for its high Lewis acidity which can effectively catalyze such transformations. cardiff.ac.uk

Proposed Reaction Scheme: this compound --(Lewis Acid)--> Fused Tricyclic Ketone

| Lewis Acid Catalyst | Role | Potential Outcome | Reference |

| BCl₃ | Enhances electrophilicity of isocyanate | Intramolecular C-acylation at C4 | cardiff.ac.uk |

| B(C₆F₅)₃ | Promotes C-H amidation | Potential for C-C bond formation | rsc.orgresearchgate.net |

| BF₃·Et₂O | Promotes cyclization sequences | Formation of indanyl-substituted indoles | rsc.org |

The reactivity of this compound can be harnessed to construct more complex fused heterocycles like pyrimidoindoles and quinoline (B57606) derivatives. These syntheses often involve multi-component reactions or tandem sequences where the isocyanate reacts with a suitable substrate to build the new ring.

For instance, the synthesis of quinoline derivatives can be achieved through various established methods like the Friedländer, Combes, or Doebner-von Miller syntheses, which involve the condensation of anilines with carbonyl compounds. jptcp.com By analogy, this compound could be transformed into an intermediate, such as an amino ketone derivative, which could then undergo intramolecular cyclization to form a quinoline ring fused to the indole core. researchgate.net

The pyrano[3,4-b]indol-1(9H)-one core is a significant heterocyclic framework. acs.org Synthetic strategies to access this system often involve the cyclization of indole-2-carboxylic acid derivatives. acs.orgresearchgate.net While not a direct transformation, this compound could serve as a precursor to an intermediate suitable for such cyclizations. For example, hydrolysis of the isocyanate to the corresponding 3-aminoindole, followed by functional group manipulations to introduce a carboxylic acid or ester at the 2-position, could generate a substrate for a subsequent intramolecular cyclization to form the pyrano[3,4-b]indol-1(9H)-one skeleton.

Electrophilic Reactivity of the Indole Nucleus.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly enhances the electron density of the pyrrole (B145914) ring, particularly at the C3 position. However, in this compound, this primary site of reactivity is already occupied.

Functionalization at Specific Indole Positions (e.g., C2, C3).

For typical indoles, electrophilic substitution occurs preferentially at the C3 position, as this pathway maintains the aromaticity of the benzene (B151609) ring in the cationic intermediate. study.comstackexchange.com In the case of this compound, the C3 position is substituted with an isocyanate group. This blockage fundamentally alters the molecule's reactivity towards electrophiles.

When the C3 position is occupied, electrophilic attack is redirected. The most probable site for substitution becomes the C2 position. rsc.org The mechanism for this transformation is believed to involve the initial attack of the electrophile at the C3 position to form a 3,3-disubstituted indolenine intermediate. This is followed by a rearrangement where a substituent migrates from C3 to C2, restoring the aromatic indole system. rsc.orgquimicaorganica.org The N-ethyl group, being an electron-donating group, further activates the indole nucleus towards this type of substitution compared to an N-unsubstituted indole.

The isocyanate group itself is a powerful electrophile, but the focus here is on the reactivity of the indole nucleus as a nucleophile. It is important to note that under certain conditions, particularly with strong nucleophiles, the isocyanate group would be the primary site of reaction, leading to urea, carbamate (B1207046), or other derivatives, rather than substitution on the indole ring.

Regioselectivity in Electrophilic Aromatic Substitution (SEAr) of Indoles.

The regioselectivity of electrophilic aromatic substitution (SEAr) in indoles is a well-established principle. The inherent nucleophilicity of the indole ring directs electrophiles to the C3 position. This preference is so strong that the reactivity at C3 is estimated to be up to 10^13 times greater than at other positions. study.com This is because the intermediate cation formed by attack at C3 (the sigma complex) is significantly more stable, as it allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromatic sextet of the attached benzene ring. study.comstackexchange.com

For this compound, this intrinsic C3 preference is frustrated. Consequently, electrophilic attack is forced to occur at other positions. The primary alternative is the C2 position, as discussed above. rsc.org Under forcing conditions or with specific catalytic systems, substitution might also occur on the benzene portion of the indole ring (C4-C7), though this is generally less favorable. The presence of an electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity at C3 and sometimes favor substitution at the C5 position. beilstein-journals.org While the N-ethyl group is donating, the strong electronic effects of the C3-isocyanate group could potentially influence reactivity on the benzene ring, though C2 substitution remains the more probable outcome for SEAr.

Table 1: General Regioselectivity of Electrophilic Aromatic Substitution (SEAr) on Indole Scaffolds

| Indole Substitution Pattern | Primary Position of Electrophilic Attack | Notes |

|---|---|---|

| Unsubstituted (N-H, C3-H) | C3 | Highest electron density; most stable cationic intermediate. study.com |

| N-Alkyl, C3-Unsubstituted | C3 | N-alkylation slightly increases activation of the ring. |

| N-Alkyl, C3-Substituted | C2 | Attack occurs via a proposed 3,3-disubstituted indolenine intermediate followed by rearrangement. rsc.org |

| N-Acyl, C3-Unsubstituted | C3 | The electron-withdrawing N-acyl group deactivates the ring but C3 remains the most reactive site. |

Transition Metal-Catalyzed Transformations.

Transition metal catalysis has become a powerful tool for the functionalization of indoles, enabling reactions that are difficult to achieve through classical methods. rsc.org These catalysts can activate C-H bonds, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Carbene Insertion Reactions for C–H Functionalization of Indoles.

Transition metal-catalyzed carbene insertion into C-H bonds is a potent strategy for indole functionalization. core.ac.uk Catalysts based on rhodium, copper, and gold are commonly employed to generate metal-carbene intermediates from diazo compounds. researchgate.net These reactive species can then insert into the C-H bonds of the indole nucleus.

In the context of this compound, the most likely sites for C-H functionalization via carbene insertion would be the C2 and C7 positions. For many indole systems, C2-H functionalization is a common outcome. nih.gov The N-ethyl group eliminates the possibility of the highly reactive N-H insertion, which is often a competing pathway in unprotected indoles. core.ac.uknih.gov The C2-H bond is activated by the adjacent nitrogen atom, making it a favorable site for insertion. Some catalytic systems have also been developed to achieve selectivity for the C7-H bond on the benzene ring. nih.gov The specific regiochemical outcome would depend heavily on the choice of metal catalyst, the ligands employed, and the steric and electronic properties of the carbene precursor. researchgate.net

Table 2: Common Catalysts for Carbene Insertion into Indole C-H Bonds

| Catalyst Type | Common Metals | Typical Regioselectivity | Reference |

|---|---|---|---|

| Rhodium-based | Rh(II) | Often favors C2 or N-H insertion. | nih.gov |

| Copper-based | Cu(I), Cu(II) | Can be tuned for C2 or C3 selectivity depending on ligands and substrate. | core.ac.uk |

| Gold-based | Au(I), Au(III) | Can promote unique reactivity, including dearomatization pathways. | researchgate.net |

| Nickel-based | Ni(0) | Enables enantioselective C-H functionalization with specific chiral ligands. | nih.gov |

Dehydrogenative Coupling Reactions for Indole Derivative Synthesis.

Dehydrogenative coupling is an atom-economical method that involves the formation of a new bond between two C-H, N-H, or other X-H bonds, with the formal loss of a hydrogen molecule (H₂). nih.govliv.ac.uk This strategy avoids the need for pre-functionalized starting materials. Transition metals like palladium, rhodium, iridium, and copper are effective catalysts for these transformations. researchgate.netmdpi.com

For this compound, dehydrogenative coupling reactions could potentially occur at the C2 position. For example, a palladium-catalyzed oxidative coupling with another arene could lead to a 2-arylindole derivative. Similarly, coupling with alkenes (a Heck-type reaction) could introduce a vinyl group at C2. The directing ability of the indole nitrogen is crucial in these reactions, often leading to functionalization at the C2 position. In some systems, particularly those involving iridium or cobalt catalysts, functionalization can be directed to other positions on the indole ring. liv.ac.ukmdpi.com The specific outcome is highly dependent on the catalytic system and reaction conditions. Such reactions can be used to synthesize dimers or couple indoles with other nucleophiles, sometimes leading to dearomatized products like indolin-3-ones. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-ethyl-3-isocyanato-1H-indole, confirming the identity and environment of each atom within the molecule.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR are primary tools for the structural verification of this compound. The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of all protons, while the ¹³C NMR spectrum identifies the chemical environment of each carbon atom.

The ¹H NMR spectrum of the related precursor, 1-ethyl-1H-indole-3-carbaldehyde, shows characteristic signals for the ethyl group, including a quartet around 4.24 ppm and a triplet around 1.56 ppm. rsc.org The aromatic protons of the indole (B1671886) ring typically appear between 7.0 and 8.5 ppm. rsc.orgnih.gov For this compound, the substitution of the formyl group with an isocyanate group is expected to induce shifts in the aromatic protons, particularly the proton at the C2 position.

The ¹³C NMR spectrum provides complementary information. In 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group carbons resonate at approximately 41.89 ppm and 15.05 ppm. rsc.org The indole ring carbons are observed in the aromatic region (100-140 ppm), with the C3 carbon being significantly influenced by the substituent. rsc.org The highly electrophilic carbon of the isocyanate group (-N=C=O) in this compound is expected to have a characteristic chemical shift in the 120-130 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and based on analysis of similar structures. Experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.5 - 7.8 | 125 - 128 |

| H-4 | 7.8 - 8.1 | 122 - 125 |

| H-5 | 7.2 - 7.4 | 121 - 124 |

| H-6 | 7.1 - 7.3 | 120 - 123 |

| H-7 | 7.6 - 7.9 | 110 - 113 |

| N-CH₂ | 4.1 - 4.4 (quartet) | 41 - 44 |

| CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |

| C-3 | - | 105 - 108 |

| C-3a | - | 128 - 131 |

| C-7a | - | 136 - 139 |

| N=C=O | - | 124 - 127 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are employed to establish the precise connectivity of atoms within the molecule. sdsu.eduweebly.com

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, such as the correlation between the methylene (B1212753) and methyl protons of the ethyl group, and the couplings between adjacent protons on the benzene (B151609) ring portion of the indole nucleus. youtube.comomicsonline.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively assign the carbon signals for the CH, CH₂, and CH₃ groups. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For this molecule, NOESY could show correlations between the protons of the ethyl group and the H-7 proton of the indole ring, providing information about the preferred conformation of the ethyl group relative to the ring system. nih.govresearchgate.net

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms. researchgate.net this compound contains two distinct nitrogen atoms: the indole ring nitrogen (N-1) and the isocyanate nitrogen. The chemical shift of the N-1 nitrogen would provide insight into its hybridization and electron density. The nitrogen in the isocyanate group (-N=C=O) would have a significantly different chemical shift due to its unique bonding arrangement. Studies on related indole compounds provide reference points for these assignments. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. researchgate.net For this compound (C₁₁H₁₀N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its composition. nih.govresearchgate.net

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (C₁₁H₁₀N₂O)⁺ | 186.07931 |

| [M+H]⁺ (C₁₁H₁₁N₂O)⁺ | 187.08659 |

Experimental measurement of the molecular ion's mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's identity.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

APCI is a soft ionization technique suitable for analyzing moderately polar compounds. researchgate.net In APCI-MS, the analyte is typically protonated to form the [M+H]⁺ ion. This technique is known to be less susceptible to matrix effects compared to electrospray ionization (ESI), which can be advantageous for analyzing samples from complex mixtures. researchgate.net The fragmentation pattern of the protonated molecule under APCI conditions can provide additional structural information. For indole derivatives, a common fragmentation pathway involves cleavage at the bond beta to the aromatic ring system. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. The vibrational modes of the chemical bonds correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups in this compound. The FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its constituent bonds.

The most prominent and characteristic feature in the FTIR spectrum of this compound is the strong and sharp absorption band arising from the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. This peak is typically observed in the spectral region of 2240–2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Its high intensity and location in a relatively uncluttered region of the spectrum make it an excellent diagnostic marker for the presence of the isocyanate moiety. spectroscopyonline.comspecac.comazom.com

The 1-ethyl-1H-indole core contributes several other characteristic absorption bands. Aromatic C-H stretching vibrations of the indole ring are expected to appear in the region of 3000–3100 cm⁻¹. Aliphatic C-H stretching vibrations corresponding to the methyl and methylene groups of the N-ethyl substituent typically absorb in the 2850–2960 cm⁻¹ range. The spectrum also features characteristic aromatic C=C ring stretching vibrations between 1450 cm⁻¹ and 1620 cm⁻¹. researchgate.net Notably, the characteristic N-H stretching peak of an unsubstituted indole, usually found around 3406 cm⁻¹, is absent in the spectrum of this compound due to the substitution of the indole nitrogen with an ethyl group. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Isocyanate (-N=C=O) | 2240 - 2280 | Strong, Sharp |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂-CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | Indole Ring | 1450 - 1620 | Medium to Strong |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Optoelectronic Properties

Ultraviolet-Visible (UV/Vis) spectroscopy is employed to characterize the optoelectronic properties of this compound by examining its electron transitions. The indole ring system is the primary chromophore responsible for the compound's absorption characteristics. Indole and its derivatives typically exhibit two main absorption bands in the UV region, which are assigned to π→π* transitions. nih.govnih.gov

These transitions are often referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₑ transition, which is sensitive to substitution on the benzene portion of the indole ring, generally appears as a structured band between 270 and 290 nm. nih.gov The ¹Lₐ transition is more intense and is typically found at shorter wavelengths. The specific position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of substituents on the indole ring. nih.govacs.org

For this compound, the ethyl group at the N1 position and the isocyanato group at the C3 position are expected to modulate the electronic properties of the indole chromophore. These substitutions may lead to bathochromic (red shift) or hypsochromic (blue shift) effects on the absorption maxima compared to the parent indole molecule.

| Compound | Solvent | λₘₐₓ (nm) | Notes |

| Indole | Various | ~270-290 | Characteristic ¹Lₑ transition. nih.govacs.org |

| Indole-3-acetic acid | Ethanol | ~280 | Shows typical indole absorption. researchgate.net |

| Fused BN Indole | Not specified | 292 | Example of a modified indole system with a red-shifted λₘₐₓ. acs.org |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, as well as for the assessment of purity for a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for its analysis in complex mixtures. oup.com A reverse-phase HPLC method would be highly suitable for this purpose. cetjournal.itresearchgate.net

In a typical reverse-phase setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. cetjournal.itmdpi.com A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water, often buffered with formic or trifluoroacetic acid) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comnih.gov This allows for the efficient separation of the target compound from potential impurities or other components in a mixture.

Detection is typically achieved using a UV-Vis detector set at a wavelength where the indole chromophore exhibits strong absorbance, such as around 280 nm. oup.commdpi.com This method provides excellent resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.

| Parameter | Typical Condition | Purpose |

| Mode | Reverse-Phase | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase | C18 (ODS) Silica Column | Provides a nonpolar surface for interaction. cetjournal.itmdpi.com |

| Mobile Phase | Acetonitrile / Water Gradient (with 0.1% Formic Acid) | Allows for the elution of compounds with a wide range of polarities. nih.gov |

| Detection | UV-Vis at ~280 nm | Sensitive detection of the indole chromophore. oup.commdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow for good separation efficiency. |

In-depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of publicly available scientific literature reveals a notable absence of specific computational and theoretical investigations focused exclusively on the chemical compound this compound. While extensive research exists on the broader classes of indole and isocyanate compounds, detailed quantum chemical calculations, molecular dynamics simulations, and reaction mechanism elucidations for this particular molecule have not been published.

Consequently, it is not possible to provide a detailed, data-driven article that adheres to the specific structural and content requirements of the user's request at this time. Generating such an article would necessitate access to specific research findings that are not currently in the public domain. The highly specialized nature of computational chemistry studies means that researchers typically focus on compounds with specific known applications or theoretical interest, and this compound has not yet been the subject of such a dedicated study.

Theoretical chemistry provides a powerful framework for understanding the properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are instrumental in optimizing molecular geometries and analyzing electronic structures. cardiff.ac.uk Frontier Molecular Orbital (FMO) analysis helps in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Furthermore, electrostatic potential mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic or nucleophilic attack.

In the realm of molecular behavior over time, molecular dynamics simulations offer insights into the conformational landscape and intermolecular interactions of a compound. For understanding chemical transformations, the elucidation of reaction mechanisms through transition state analysis and the calculation of reaction energy profiles are crucial. epa.husumitomo-chem.co.jp These computational techniques have been successfully applied to various indole and isocyanate systems to understand their reactivity in processes like amidation and carboxamidation. cardiff.ac.ukresearchgate.net

However, without specific studies on this compound, any discussion of its computational and theoretical aspects would be speculative and fall outside the bounds of established scientific literature. The application of these powerful computational tools to this compound represents an open avenue for future research. Such a study would provide valuable data on its electronic properties, reactivity, and potential reaction pathways, contributing to a deeper understanding of this specific member of the indole family.

Until such research is conducted and published, a detailed and scientifically accurate article on the computational and theoretical investigations of this compound, as per the requested outline, cannot be compiled.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation.

Investigation of Catalytic Cycles and Intermediate Species

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of reactions involving indole (B1671886) derivatives and isocyanates. These investigations provide detailed insights into the catalytic cycles, transition states, and intermediate species that govern the formation of various products.

One area of focus has been the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates. Theoretical calculations have explored the effects of different solvents, such as DMSO, THF, and acetone, on the reaction mechanism. rsc.org These studies have revealed that the Cu(I) catalyst activates the N1–C1 double bond of the isocyanate, facilitating the intermolecular addition. rsc.org Solvents play a crucial role, not only by acting as hydrogen-bond acceptors to promote the intermolecular addition but also by functioning as proton-transfer shuttles, which significantly reduces the free energy barrier of the rate-determining step. rsc.org The electron-donating ability of the solvent has been identified as a key factor influencing catalytic activity, with stronger electron-donating solvents leading to higher reaction yields. rsc.org

Another significant area of investigation is the chemo- and regio-selective amidation of indoles with isocyanates using borane (B79455) Lewis acids like B(C6F5)3 and BCl3. rsc.orgcardiff.ac.uk DFT calculations have been employed to determine the most plausible reaction pathways. rsc.orgcardiff.ac.uk These studies have evaluated different proposed catalytic cycles, including scenarios where the Lewis acid activates the isocyanate towards nucleophilic attack by the indole. rsc.org For instance, it has been shown that the coordination of BCl3 to the nitrogen atom of the isocyanate is a more effective activation strategy than coordination to the oxygen atom. rsc.org Computational analysis of the energy profiles of different cycles helps to rationalize the observed product distributions, such as the preferential N-carboxamidation of unprotected indoles. rsc.orgcardiff.ac.uk The stability of various adducts formed between the catalyst, indole, and isocyanate has also been computationally assessed to identify the most likely reactive intermediates. cardiff.ac.uk

These theoretical investigations are crucial for understanding the underlying principles of these catalytic reactions and for the rational design of more efficient and selective synthetic methodologies.

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts)

While specific computed Nuclear Magnetic Resonance (NMR) chemical shift data for 1-ethyl-3-isocyanato-1H-indole were not available in the reviewed literature, computational chemistry offers powerful tools for predicting such spectroscopic parameters. The prediction of NMR chemical shifts is typically achieved through quantum mechanical calculations, often employing DFT.

The general methodology involves optimizing the geometry of the molecule of interest, in this case, this compound, at a suitable level of theory. Following geometry optimization, the NMR shielding tensors are calculated. The isotropic shielding values are then converted into chemical shifts by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen computational method, including the exchange-correlation functional and the basis set. It is also common to consider the effects of the solvent, which can be modeled using implicit or explicit solvent models. By comparing the computed chemical shifts with experimental data for related structures, it is possible to validate the computational approach and gain confidence in the predicted spectra for novel compounds. Such predictions are invaluable for structure elucidation and for distinguishing between different possible isomers or reaction products.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational techniques used in drug discovery and materials science to identify promising lead compounds and to design novel molecules with desired properties. mdpi.com While specific studies focusing on this compound in this context were not prominently featured in the search results, the methodologies are broadly applicable to this and other related compounds.

Ligand-based drug design is a common approach when the three-dimensional structure of the biological target is unknown. mdpi.com This methodology relies on the principle that molecules with similar structures are likely to have similar biological activities. It involves the analysis of a set of known active ligands to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity. mdpi.com This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-based drug design, on the other hand, is employed when the 3D structure of the target protein is available. This approach involves docking virtual compounds into the binding site of the protein to predict their binding affinity and orientation. mdpi.com Molecular docking simulations can be used to screen vast numbers of compounds and prioritize a smaller subset for experimental testing. mdpi.com

For a compound like this compound, these methodologies could be applied in several ways. For instance, it could be included in a virtual library to be screened against various biological targets. The isocyanate group is a reactive handle that can form covalent bonds with nucleophilic residues in a protein's active site, a strategy that is sometimes employed in drug design. nih.gov Virtual screening could help to identify potential protein targets for which this compound might act as a covalent inhibitor.

Synthesis and Exploration of Novel Derivatives and Analogues

Modifications at the Isocyanate Moiety for Functional Diversity

The isocyanate group at the C3 position of the 1-ethyl-1H-indole is a versatile functional handle, serving as an electrophilic precursor for a wide range of derivatives. Its reactivity with nucleophiles is the foundation for creating libraries of compounds with varied physicochemical properties.

The reaction of isocyanates with amines or alcohols is a fundamental and highly efficient method for the synthesis of ureas and urethanes, respectively. nih.govresearchgate.netmdpi.com This approach allows for the generation of extensive libraries of compounds by systematically varying the nucleophilic reaction partner.

Urea (B33335) Synthesis: 1-ethyl-3-isocyanato-1H-indole readily reacts with a diverse set of primary and secondary amines to produce a library of 1,3-disubstituted ureas. nih.govorganic-chemistry.org The reaction typically proceeds under mild conditions, often at room temperature, and provides high yields of the desired products. njit.edu This method's robustness allows for the incorporation of a wide array of functional groups through the amine component, enabling fine-tuning of the final molecule's properties.

Table 1: Representative Synthesis of Substituted Ureas from this compound

| Amine Reactant (R¹R²NH) | Resulting Urea Product |

| Aniline | 1-(1-ethyl-1H-indol-3-yl)-3-phenylurea |

| 4-Chloroaniline | 1-(4-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

| Benzylamine | 1-benzyl-3-(1-ethyl-1H-indol-3-yl)urea |

| Piperidine | 1-ethyl-3-(piperidine-1-carbonyl)-1H-indole |

| Morpholine | 1-ethyl-3-(morpholine-4-carbonyl)-1H-indole |

Urethane Synthesis: In a similar fashion, the reaction of this compound with various alcohols and phenols yields the corresponding carbamate (B1207046) (urethane) derivatives. mdpi.com The reaction can be conducted with or without catalysts, depending on the reactivity of the alcohol. mdpi.com This synthetic route provides access to another class of compounds where the properties can be modulated by the choice of the alcohol component, introducing different alkyl or aryl groups.

Table 2: Representative Synthesis of Urethanes from this compound

| Alcohol Reactant (R-OH) | Resulting Urethane Product |

| Methanol | Methyl (1-ethyl-1H-indol-3-yl)carbamate |

| Ethanol | Ethyl (1-ethyl-1H-indol-3-yl)carbamate |

| Phenol | Phenyl (1-ethyl-1H-indol-3-yl)carbamate |

| Benzyl (B1604629) alcohol | Benzyl (1-ethyl-1H-indol-3-yl)carbamate |

| Isopropanol | Isopropyl (1-ethyl-1H-indol-3-yl)carbamate |

Functionalization of the Indole (B1671886) Core

Beyond the isocyanate moiety, the indole nucleus itself offers multiple sites for structural modification. Functionalization of both the benzene (B151609) and pyrrole (B145914) portions of the indole ring system allows for the synthesis of a wide range of analogues.

Modification of the benzene ring of the indole scaffold is a common strategy to alter the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions on indole precursors are typically employed to introduce substituents at the C4, C5, C6, and C7 positions. While the pyrrole ring is generally more reactive towards electrophiles, substitution on the benzene ring can be achieved, particularly when the more reactive positions are blocked or under specific reaction conditions. For a 1-ethyl-3-substituted indole, electrophilic attack is directed primarily to the C5 position.

These modifications are often best installed on the indole ring prior to the formation of the isocyanate group at C3. For example, substituted 1-ethyl-1H-indoles can be synthesized and then converted to the corresponding 3-isocyanato derivatives.

Table 3: Examples of Substituted 1-ethyl-1H-indole Precursors for Benzene Ring Diversification

| Precursor Compound | Potential Isocyanate Derivative |

| 1-ethyl-5-bromo-1H-indole | 5-bromo-1-ethyl-3-isocyanato-1H-indole |

| 1-ethyl-5-methoxy-1H-indole | 1-ethyl-5-methoxy-3-isocyanato-1H-indole |

| 1-ethyl-5-nitro-1H-indole | 1-ethyl-5-nitro-3-isocyanato-1H-indole |

| 1-ethyl-7-chloro-1H-indole | 7-chloro-1-ethyl-3-isocyanato-1H-indole |

The C2 and C3 positions of the pyrrole ring are pivotal for functionalization. nih.gov In this compound, the C3 position is already occupied. Direct derivatization at this position involves reactions of the isocyanate group itself, as detailed in section 6.1.

Further functionalization of the pyrrole ring can be achieved at the C2 position. One common strategy involves the deprotonation of the C2 proton using a strong base, such as an organolithium reagent, to form a C2-lithiated intermediate. This potent nucleophile can then react with a variety of electrophiles to introduce new substituents. This approach allows for the introduction of alkyl, aryl, halogen, or other functional groups at the C2 position, significantly expanding the structural diversity of the core molecule. nih.gov Cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, and Heck reactions, are also powerful tools for introducing new carbon-carbon bonds at the C2 or C3 positions of appropriately pre-functionalized indoles (e.g., halo-indoles). mdpi.com

Table 4: Potential C2-Derivatization Strategies for 3-Substituted Indoles

| Reaction Type | Reagents | Resulting C2-Substituent |

| Lithiation and Alkylation | 1. n-BuLi2. CH₃I | Methyl (-CH₃) |

| Lithiation and Halogenation | 1. n-BuLi2. I₂ | Iodo (-I) |

| Lithiation and Aldehyde Addition | 1. n-BuLi2. PhCHO | Hydroxy(phenyl)methyl |

| Suzuki Coupling (from 2-bromo precursor) | Pd catalyst, base, Ar-B(OH)₂ | Aryl group |

Heterocyclic Ring Annulation and Fusion Strategies

Building additional heterocyclic rings onto the indole framework is a powerful strategy for creating complex, polycyclic molecules. These annulation reactions can lead to novel scaffolds with distinct three-dimensional shapes and biological activities.

The pyrimido[5,4-b]indole ring system is a notable heterocyclic scaffold. nih.govnih.gov The synthesis of this system can be achieved through the reaction of 3-amino-1H-indole-2-carboxylates with isocyanates. researchgate.net This reaction proceeds via an initial urea formation, followed by an intramolecular cyclization to yield a 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione. researchgate.net

An analogous strategy can be envisioned starting from a derivative of this compound. For this cyclization to occur, a suitable nucleophilic group must be present at the C2 position of the indole ring. For instance, reacting this compound-2-carboxamide with a base could induce an intramolecular cyclization to form the pyrimido[5,4-b]indole core. This strategy highlights the utility of the isocyanate group as a key component in the construction of more complex fused heterocyclic systems.

Table 5: Proposed Synthesis of a Pyrimido[5,4-b]indole Derivative

| Step | Starting Material | Reagent/Condition | Intermediate/Product |

| 1 | This compound-2-carboxylate | Ammonia (NH₃) | 1-ethyl-3-(ureidocarbonyl)-1H-indole-2-carboxylate |

| 2 | 1-ethyl-3-(ureidocarbonyl)-1H-indole-2-carboxylate | Heat or Base | 1-ethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |

Construction of Spiro-Ring Systems Incorporating Indole Scaffolds

The synthesis of spiro-ring systems, where two rings share a single atom, represents a significant area of organic chemistry due to the unique three-dimensional structures and biological activities of these compounds. Spirooxindoles, in particular, are prominent motifs in various natural alkaloids and serve as valuable scaffolds in medicinal chemistry. While direct cycloaddition involving the isocyanate moiety of this compound is not the most conventional route, this compound serves as a versatile precursor for constructing molecules primed for spirocyclization.

A predominant and highly efficient method for constructing spiro-pyrrolidinyl-oxindole systems is the 1,3-dipolar cycloaddition reaction. ccspublishing.org.cnccspublishing.org.cn This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) (an indole-2,3-dione) and an α-amino acid, which then reacts with an electron-deficient alkene (a dipolarophile). mdpi.comfrontiersin.org The isatin precursor can be conceptually derived from the 1-ethyl-1H-indole backbone.

The reactivity of the isocyanate group in this compound can be harnessed to synthesize a suitable dipolarophile. For instance, the isocyanate can react with a nucleophile containing an activated alkene moiety. This newly formed molecule, now featuring an indole nucleus and a dipolarophile component, could then undergo a subsequent intramolecular or intermolecular cycloaddition to form the desired spiro-system.

Research in the field has extensively documented the [3+2] cycloaddition strategy, which provides a powerful tool for creating complex bispirooxindoles and other spirocyclic systems with high regio- and diastereoselectivity. mdpi.com The reaction conditions, choice of solvent, and nature of the substituents on both the dipole and dipolarophile can be tuned to control the stereochemical outcome of the reaction.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Spirooxindole Synthesis

| Dipole Precursors (Isatin & α-Amino Acid) | Dipolarophile | Solvent / Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Isatin, L-proline | Dimethyl hex-2-en-4-ynedioate | Methanol | 62% | - | ccspublishing.org.cn |

| Substituted Isatins, Sarcosine | (E)-2-Oxoindolino-3-ylidene acetophenone | [bmim][BF4] | 70-77% | High | frontiersin.org |

| Isatins, α-Amino Acids | Maleimides | Ethanol | 76-95% | >17:1 | mdpi.com |

| Isatin, Benzylamine | Benzylideneacetone | Water / CAN | Good | 68:32 (regioisomeric) | frontiersin.org |

Integration of Thiazole (B1198619) and Thiadiazole Moieties

The fusion of indole with five-membered sulfur-containing heterocycles like thiazole and 1,3,4-thiadiazole (B1197879) has yielded hybrid molecules of significant interest in chemical and biological research. nih.govsemanticscholar.orgnih.gov The compound this compound is an excellent electrophilic starting material for building these integrated systems due to the high reactivity of the isocyanate group toward sulfur-containing nucleophiles.

A plausible and efficient pathway to synthesize indolyl-1,3,4-thiadiazoles begins with the reaction of this compound with thiosemicarbazide (B42300). This addition reaction forms a 4-(1-ethyl-1H-indol-3-yl)thiosemicarbazide intermediate. This intermediate is a key precursor that can undergo cyclization under various conditions to yield the desired heterocyclic system. For instance, acid-catalyzed cyclodehydration or oxidative cyclization using reagents like iodine can lead to the formation of a 2-amino-5-(1-ethyl-1H-indol-3-yl)-1,3,4-thiadiazole. semanticscholar.org

Similarly, for the integration of a thiazole moiety, the thiosemicarbazide intermediate can be subjected to a Hantzsch-type thiazole synthesis. acs.org Reaction with an α-haloketone would lead to the formation of a 2-hydrazinyl-4-substituted-thiazole derivative linked to the indole core.

Alternative strategies reported in the literature often start from indole-3-carboxaldehyde (B46971) or indole-3-carboxylic acids. semanticscholar.orgresearchgate.net For example, a one-pot, three-component reaction involving indole-3-carboxaldehyde, tosylhydrazine, and ammonium (B1175870) thiocyanate, mediated by iodine, has been shown to effectively produce indolyl-1,3,4-thiadiazole amines. semanticscholar.org While this method does not directly use the isocyanate, it highlights a convergent approach to the target scaffold, which complements the synthetic potential derived from this compound.

Table 2: Selected Methods for the Synthesis of Indolyl-Thiadiazole Derivatives

| Indole Precursor | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Tosylhydrazine, NH4SCN, I2 | DMSO | Indolyl-1,3,4-thiadiazole amine | semanticscholar.org |

| Indole-3-carboxylic acids | Thiosemicarbazide, POCl3 | Multi-step | Indolyl-1,3,4-thiadiazole amine | semanticscholar.org |

| Indole based acetohydrazide | CS2, KOH | Ethanol, Reflux | Indole-thiadiazole | researchgate.net |

| 2-(1H-indol-3-yl)acetic acid | Hydrazinecarbothiohydrazide, Substituted benzoic acid | Multi-step | Indole fused triazole-thiadiazole | nih.gov |

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

There is currently a lack of documented research showcasing the use of 1-ethyl-3-isocyanato-1H-indole as a foundational element in the total synthesis of complex natural products or other intricate molecular frameworks. While the synthesis of indole (B1671886) alkaloids is a mature field of research, specific contributions from this particular isocyanate are not reported.

Synthesis of Diverse Nitrogen-Containing Heterocycles

The reaction of isocyanates with various nucleophiles is a standard method for the synthesis of ureas, carbamates, and other nitrogen-containing compounds. It is plausible that this compound could be employed in cycloaddition reactions or reactions with binucleophiles to construct a variety of heterocyclic systems. However, specific examples and detailed studies outlining reaction conditions and the scope of accessible heterocycles are not described in the current body of scientific literature.

Development of Novel Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. Isocyanides and isocyanates are often employed in such reactions. While there are numerous examples of MCRs involving other indole derivatives, the specific participation of this compound in such sequences to generate novel molecular scaffolds has not been reported.

Strategies for Stereoselective Synthesis

The development of stereoselective reactions is a cornerstone of modern organic synthesis. The use of chiral nucleophiles or catalysts in reactions with this compound could potentially lead to the enantioselective or diastereoselective synthesis of valuable chiral molecules. At present, there are no published studies detailing such stereoselective transformations involving this specific compound.

Pharmacological and Biological Research Applications

Targeting Key Biological Pathways

Indole-based compounds are known to modulate the activity of various enzymes and receptors, making them valuable tools in pharmacological research. benthamscience.comresearchgate.net

Enzyme Inhibition Studies

The indole (B1671886) nucleus is a common feature in many enzyme inhibitors. While direct studies on "1-ethyl-3-isocyanato-1H-indole" are limited, related indole compounds have shown inhibitory activity against several enzymes. For instance, derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov Similarly, certain indole derivatives have been explored as urease inhibitors. mdpi.com Research on a related compound, 3-bromo-1-ethyl-1H-indole, demonstrated inhibitory effects on glutathione (B108866) S-transferase (GST) isozymes, which are involved in detoxification and drug resistance. nih.gov

Receptor Modulation and Agonism

Indole derivatives have been shown to interact with various receptors. For example, studies on halogenated indoles have demonstrated their ability to modulate the activity of the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli. nih.gov Indole-3-carbinol, a related compound, also triggers AhR-dependent pathways. nih.govscispace.com While specific data on "this compound" is not available, the potential for indole compounds to act as receptor modulators is well-established. The general structure of indole derivatives has been used in the development of compounds targeting cannabinoid receptors. mdpi.com

Tubulin Polymerization Inhibition and Microtubule Disorganization

A significant area of research for indole derivatives is their role as inhibitors of tubulin polymerization, a critical process in cell division. nih.govnih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising anticancer agents. nih.gov Numerous synthetic indole-based compounds have been developed and shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govrsc.org This mechanism is a hallmark of several potent, naturally occurring anticancer agents that contain an indole nucleus. nih.gov

Efflux Pump Inhibition

Bacterial efflux pumps contribute to multidrug resistance by expelling antibiotics from the cell. nih.gov Indole derivatives have been identified as potential efflux pump inhibitors (EPIs), capable of restoring the efficacy of existing antibiotics. nih.gov Specifically, certain indole compounds have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism that involves increasing the intracellular accumulation of antibiotics. nih.govfrontiersin.org This suggests that indole-based structures could be developed as adjuvants in antibiotic therapy to combat resistant infections. imperial.tech

Exploration of Therapeutic Potential in Disease Models

The diverse biological activities of indole derivatives have led to their investigation in various disease models, particularly in oncology. researchgate.net

Anticancer Research and Antiproliferative Effects

The indole scaffold is a cornerstone in the development of anticancer agents. nih.govnih.gov Many natural and synthetic indole-containing molecules exhibit potent antiproliferative activity against a range of cancer cell lines. mdpi.com For instance, some novel indole derivatives have shown significant cytotoxic effects against human cancer cell lines, including colorectal, lung, and melanoma cells. mdpi.com The anticancer mechanisms of indole derivatives are diverse and include the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and kinases such as PDGFR and VEGFR, as well as the induction of apoptosis. mdpi.commdpi.com Studies on related N-propargylindoles have also demonstrated significant tumor cell-growth inhibition in in-vitro assays. researchgate.net

Antiviral and Antimicrobial Investigations

There is currently no available scientific literature detailing any investigations into the antiviral or antimicrobial properties of this compound. Research on the broader class of indole derivatives has shown potential for such activities, but these findings have not been specifically linked to the this compound structure.

Anti-inflammatory and Analgesic Studies

No published studies were found that evaluate this compound for anti-inflammatory or analgesic effects. Consequently, there are no research findings or data to report for this specific compound in these therapeutic areas.

Other Pharmacological Activities Attributed to Indole Derivatives

While the indole scaffold is a core component of many biologically active molecules with a wide range of pharmacological activities, no research has been published that specifically attributes any pharmacological activity to this compound. Therefore, no data on other potential activities for this particular compound can be provided.

Preclinical Evaluation and Lead Compound Identification in Drug Discovery

There is no information available in the public domain regarding the preclinical evaluation of this compound. The compound has not been identified as a lead compound in any published drug discovery programs, and no data regarding its efficacy, or other preclinical metrics are available.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of N1-Substitution on Biological Activity and Pharmacological Profile

The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of the molecule's pharmacological profile. The presence of the ethyl group in 1-ethyl-3-isocyanato-1H-indole, as opposed to an unsubstituted N-H, significantly influences its biological and physicochemical properties.

While an unsubstituted indole N-H proton can be crucial for certain biological activities, such as antioxidant effects via a Hydrogen Atom Transfer (HAT) mechanism, its substitution can confer other advantageous properties. nih.govnih.govresearchgate.net N-substituted indole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.gov

The nature of the N1-substituent directly impacts binding affinity and selectivity for various receptors. SAR studies on different series of N-substituted indoles have shown that the size and lipophilicity of the substituent are key factors. For instance, in a series of N-substituted indole hydrazones evaluated for antiplatelet activity, the size of the N1-alkyl group was found to be a crucial factor, with different alkyl chains modulating the potency of the compounds. Alkylation at the N1 position, as seen with the ethyl group, can enhance membrane permeability and oral bioavailability by removing the acidic N-H proton, which can be a site for metabolism or unfavorable interactions.

Table 1: Effect of N1-Substitution on Biological Activity of Indole Derivatives

| N1-Substituent | Observed Effect on Activity | Potential Rationale | Reference Example |

|---|---|---|---|

| -H (Unsubstituted) | Often required for antioxidant activity. | N-H proton participates in Hydrogen Atom Transfer (HAT) mechanisms. | Cytoprotective indole derivatives nih.govresearchgate.net |

| -CH3 or -C2H5 (Small Alkyl) | Can enhance potency for certain targets; may improve pharmacokinetic properties. | Increases lipophilicity; blocks metabolism at N1; can fill small hydrophobic pockets in a receptor. | N-piperidinyl indoles for NOP receptor nih.gov |

| -Benzyl | Often used to introduce aromatic interactions and increase potency. | Provides opportunities for π-π stacking with aromatic residues in the binding site. | Indole-based thiosemicarbazones rsc.org |

| Larger/Bulky Groups | Can increase or decrease activity depending on the target's steric tolerance. | May provide better fit in larger binding pockets or cause steric hindrance. | Mcl-1 inhibitors nih.gov |

Significance of Substituents at C3 and C5 Positions of the Indole Nucleus

The C3 and C5 positions of the indole nucleus are pivotal sites for structural modification, profoundly influencing the molecule's interaction with biological targets.

The C3 position is the most nucleophilic and reactive site on the indole ring, making it a common point for introducing diverse functional groups to modulate biological activity. mdpi.com In this compound, this position is occupied by a highly reactive isocyanate (-N=C=O) group. This group serves as a versatile chemical handle for creating a variety of derivatives, as discussed in the next section. The nature of the substituent at C3 is critical; studies have shown that introducing electron-withdrawing groups or moieties capable of forming key interactions (like hydrogen bonds or covalent bonds) at this position can lead to potent biological activity. researchgate.neteurekaselect.com

Role of the Isocyanate-Derived Linker in Ligand-Receptor Interactions and Molecular Recognition

The 3-isocyanato group is a key functional feature of this compound, primarily serving as a precursor for forming stable linkers. Isocyanates are highly electrophilic and react readily with nucleophilic groups such as amines, alcohols, and thiols to form urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. nih.govacs.org This reactivity is a cornerstone of its utility in molecular design.

In the context of ligand-receptor interactions, these isocyanate-derived linkages offer several advantages:

Formation of Stable Covalent or Non-Covalent Bonds: The resulting urea or carbamate moieties are excellent hydrogen bond donors and acceptors. The N-H protons of the urea group can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor. These directional interactions are fundamental for molecular recognition and can anchor the ligand securely within a receptor's binding pocket, leading to high affinity and potency. researchgate.net

Structural Rigidity and Defined Geometry: The planar nature of the urea and carbamate groups introduces a degree of rigidity to the linker, which can be advantageous in drug design by reducing the entropic penalty upon binding. This helps to orient the connected pharmacophoric elements in a precise and optimal conformation for receptor interaction.

Versatility in Linker Design: The isocyanate group allows for the straightforward connection of the indole scaffold to other molecular fragments. This "tail approach" is commonly used in drug discovery to explore different regions of a binding site or to link two distinct pharmacophores to create multi-target ligands. researchgate.net For example, the indole core could be linked to a sulfonamide group via a urea bridge to target carbonic anhydrases. researchgate.net

The reaction of this compound with a molecule containing a primary amine (R-NH₂) would yield a stable urea derivative (1-ethyl-3-(3-R-ureido)-1H-indole), a structure well-suited for forming strong hydrogen bonds with protein backbones or specific amino acid side chains.

Rational Design Principles for Enhancing Efficacy, Selectivity, and Biological Performance

The rational design of potent and selective drug candidates based on the this compound scaffold involves a multi-faceted approach that integrates SAR data, structural biology, and computational modeling. The indole ring serves as an excellent starting point for optimization due to its versatile chemistry and established importance in bioactive compounds. nih.govmdpi.com

Key principles for enhancing the performance of derivatives include:

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. Molecular docking simulations can predict how derivatives of this compound might bind, guiding the selection of substituents at the C5 position or the choice of fragments to attach to the isocyanate-derived linker to maximize favorable interactions and displace unfavorable water molecules. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. For example, the urea linkage formed from the isocyanate could be replaced with a thiourea (B124793) or a sulfonamide to alter hydrogen bonding capacity and lipophilicity.

Scaffold Hopping and Decoration: The 1-ethyl-indole core can be maintained while systematically "decorating" it with different functional groups at the C5 position and via the C3-linker. This allows for a thorough exploration of the chemical space around the core scaffold to identify optimal substituents for a given target.

Multi-Target Directed Ligand (MTDL) Design: The isocyanate linker provides an ideal tool for creating hybrid molecules that can interact with multiple targets simultaneously. By reacting this compound with another pharmacophore, a single molecule can be designed to address complex diseases involving multiple biological pathways.

By applying these rational design principles, the this compound template can be systematically optimized to produce drug candidates with enhanced efficacy, improved selectivity against off-targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Conclusion and Future Research Directions

Summary of Key Academic Achievements in 1-Ethyl-3-Isocyanato-1H-Indole and Indole-Isocyanate Research

Research into this compound itself is not extensively documented in publicly available literature. However, the broader class of indole-isocyanates has been the subject of notable academic achievements. A primary area of success has been in their application as versatile synthons for the creation of more complex indole-containing structures.

Key achievements in the broader field of indole (B1671886) chemistry that provide context for the potential of indole-isocyanates include:

Development of Novel Synthetic Routes: Significant progress has been made in the synthesis of functionalized indoles. For instance, methods for the chemo- and regio-selective amidation of indoles with isocyanates have been developed using borane (B79455) Lewis acids, offering a facile and mild catalytic reaction protocol. rsc.orgresearchgate.netcardiff.ac.uk

C-H Functionalization: The direct functionalization of C-H bonds in indoles using isocyanates has been an area of active research, providing efficient pathways to novel indole derivatives. researchgate.net

Catalytic System advancements: The use of various catalysts, including those based on copper and rhodium, has been explored to facilitate the reaction of indoles with isocyanates, leading to the formation of indole-1-carboxamides and other derivatives. rsc.orgrsc.org

These advancements underscore the fundamental importance of understanding the reactivity of isocyanate functionalities on the indole scaffold.

Remaining Challenges and Open Questions in Synthesis and Application

Despite the progress, several challenges and open questions remain in the synthesis and application of indole-isocyanates like this compound.

Key Challenges:

| Challenge | Description |

| Regioselectivity | Controlling the position of functionalization on the indole ring during reactions with isocyanates can be difficult, often leading to mixtures of products. |

| Catalyst Efficiency and Cost | While various catalysts have been employed, the development of more efficient, cost-effective, and environmentally benign catalytic systems is an ongoing need. rsc.org |

| Substrate Scope | The applicability of current synthetic methods to a wide range of substituted indoles and isocyanates is not always predictable. |

| Stability of Intermediates | Isocyanates are reactive species, and their indole derivatives can be unstable, posing challenges for isolation and storage. |

Open Questions:

What are the precise mechanistic pathways for the reactions of various substituted indole-isocyanates?

How can the electronic and steric properties of substituents on the indole ring and the isocyanate group be modulated to fine-tune reactivity and selectivity?

What are the full toxicological profiles of various indole-isocyanates and their derivatives?

Prospects for Novel Synthetic Methodologies and Chemical Transformations

The future of indole-isocyanate chemistry will likely focus on the development of more sophisticated and sustainable synthetic methodologies.

Emerging Trends:

| Methodology | Potential Impact |

| Flow Chemistry | The use of microreactor technology could enable better control over reaction parameters, improving safety and yield for reactions involving reactive isocyanates. |

| Photoredox Catalysis | Light-mediated reactions could offer novel pathways for the functionalization of indole-isocyanates under mild conditions. |

| Biocatalysis | The use of enzymes could provide highly selective and environmentally friendly methods for the synthesis and transformation of chiral indole derivatives. |

Furthermore, the exploration of novel chemical transformations of the isocyanate group on the indole ring will continue to be a fruitful area of research, potentially leading to the discovery of new heterocyclic scaffolds. researchgate.net

Emerging Therapeutic Applications and Biological Targets

While specific therapeutic applications for this compound have not been identified, the broader class of indole derivatives is a cornerstone of modern drug discovery. mdpi.comnih.gov The introduction of an isocyanate group provides a reactive handle for the synthesis of a diverse array of compounds with potential biological activity.

Potential Therapeutic Areas for Indole-Isocyanate Derivatives:

| Therapeutic Area | Rationale |

| Anticancer Agents | The indole scaffold is present in numerous anticancer drugs. mdpi.comnih.gov Derivatives of indole-isocyanates could be designed to target specific proteins or enzymes involved in cancer progression. |

| Antimicrobial Agents | Indole derivatives have shown promise as antibacterial and antifungal agents. nih.gov |

| Neurological Disorders | The indole nucleus is a key component of several neurotransmitters, suggesting that its derivatives could have applications in treating neurological conditions. |

The ability to use the isocyanate functionality to link the indole core to other pharmacophores is a key strategy for developing new therapeutic agents.

Integration of Advanced Experimental and Computational Approaches for Future Discovery

The synergy between experimental and computational chemistry is poised to accelerate discoveries in the field of indole-isocyanates. nih.govnih.govsemanticscholar.org

Integrated Approaches:

| Approach | Application in Indole-Isocyanate Research |

| Density Functional Theory (DFT) | DFT calculations can be used to elucidate reaction mechanisms, predict regioselectivity, and understand the electronic structure of indole-isocyanates and their transition states. rsc.orgcardiff.ac.uk |

| Molecular Docking | In silico docking studies can help to identify potential biological targets for new indole-isocyanate derivatives and guide the design of more potent and selective therapeutic agents. mdpi.comnih.gov |

| High-Throughput Screening (HTS) | HTS of libraries of indole-isocyanate derivatives against various biological targets can rapidly identify promising lead compounds for further development. researchgate.net |

| Machine Learning and AI | Predictive models based on machine learning could be used to forecast the properties and activities of novel indole-isocyanates, streamlining the discovery process. indexcopernicus.com |

By combining these advanced computational tools with sophisticated experimental techniques, researchers can more efficiently design, synthesize, and evaluate new indole-isocyanates with desired properties and functions.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Ethyl-1H-indole, triphosgene | DCM | 6 | 65–70 |

| 2 | CuI, PEG-400 | DMF | 12 | 42–50 |

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer: